(R)-1-(Ethyl(methyl)amino)propan-2-ol: Structural Dynamics and Application in Targeted Covalent Inhibitor Design
(R)-1-(Ethyl(methyl)amino)propan-2-ol: Structural Dynamics and Application in Targeted Covalent Inhibitor Design
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern targeted therapeutics, the precision of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. (R)-1-(Ethyl(methyl)amino)propan-2-ol (CAS: 1568042-65-8) has emerged as a critical structural motif, particularly in the synthesis of irreversible covalent inhibitors targeting the KRas G12C mutation. As a chiral amino alcohol, it provides a highly specific stereochemical vector that optimizes hydrogen bonding and steric interactions within complex protein binding pockets.
This technical guide provides a comprehensive analysis of the chemical properties, structural dynamics, and validated synthetic protocols for (R)-1-(Ethyl(methyl)amino)propan-2-ol, culminating in its application in oncology drug development.
Chemical Identity and Structural Dynamics
The utility of (R)-1-(Ethyl(methyl)amino)propan-2-ol lies in its bifunctional nature. The molecule features a secondary alcohol with an (R)-configured chiral center at C2, and a tertiary amine at C1 substituted with both an ethyl and a methyl group.
Structural Significance
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The Chiral Hydroxyl Group (C2): The (R)-stereocenter strictly defines the spatial trajectory of the hydroxyl oxygen. In structure-based drug design, this acts as a directional hydrogen bond donor/acceptor, essential for anchoring molecules to solvent-exposed regions or specific amino acid residues in target proteins.
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The Tertiary Amine (C1): The asymmetric substitution (ethyl vs. methyl) on the nitrogen atom fine-tunes the lipophilicity and basicity (pKa) of the molecule. This modulates the compound's membrane permeability and its ionic state at physiological pH.
Physicochemical Properties
The following quantitative data summarizes the core properties of the compound, essential for formulation and synthetic planning .
| Property | Value | Method / Note |
| IUPAC Name | (2R)-1-[ethyl(methyl)amino]propan-2-ol | Standard nomenclature |
| CAS Number | 1568042-65-8 | Racemate: 5464-15-3 |
| Molecular Formula | C₆H₁₅NO | - |
| Molecular Weight | 117.19 g/mol | Computed |
| Boiling Point | 157.8 °C | At 760 mmHg |
| Density | ~0.883 g/cm³ | At 20 °C |
| Flash Point | 42.9 °C | Closed cup |
| Refractive Index | 1.441 | - |
| Vapor Pressure | 0.965 mmHg | At 25 °C |
Application in Oncology: KRas G12C Inhibition
For decades, the KRas protein was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. KRas functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate cellular proliferation pathways (e.g., RAF/MEK/ERK) . The G12C mutation impairs intrinsic GTPase activity, locking the protein in its oncogenic, active state.
Recent breakthroughs have utilized chiral amines like (R)-1-(Ethyl(methyl)amino)propan-2-ol as surface-binding vectors in covalent inhibitors. These inhibitors irreversibly bind to the mutant cysteine (Cys12) in the Switch II pocket, trapping KRas in its inactive GDP-bound state . The (R)-enantiomer of the amino alcohol specifically enhances the binding affinity by perfectly aligning with the solvent-exposed lipophilic grooves adjacent to the Switch II pocket.
Mechanism of KRas G12C inhibition utilizing chiral amine-functionalized covalent inhibitors.
Experimental Methodology: Stereospecific Synthesis
To maintain the integrity of the (R)-stereocenter, the synthesis of (R)-1-(Ethyl(methyl)amino)propan-2-ol relies on the regioselective nucleophilic ring-opening of an enantiopure epoxide.
Synthetic Workflow Diagram
Regioselective synthesis workflow of (R)-1-(Ethyl(methyl)amino)propan-2-ol.
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system to ensure both high regioselectivity and the preservation of enantiomeric excess (ee).
Step 1: Reagent Preparation and Setup
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Action: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, dissolve 1.0 equivalent of N-ethylmethylamine in anhydrous ethanol (2.0 M concentration).
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Causality: Ethanol, a polar protic solvent, is chosen because it hydrogen-bonds with the epoxide oxygen. This polarization lowers the activation energy required for the transition state of the nucleophilic attack, increasing the reaction rate without requiring harsh thermal conditions.
Step 2: Controlled Epoxide Addition
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Action: Chill the solution to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of (R)-propylene oxide over 30 minutes.
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Causality: N-ethylmethylamine is highly volatile. Initiating the reaction at 0 °C prevents the evaporative loss of the amine and suppresses unwanted polymerization of the epoxide. The slight excess of epoxide ensures complete consumption of the secondary amine.
Step 3: Regioselective Ring Opening
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Action: Allow the reaction mixture to gradually warm to room temperature, then heat to 45 °C for 12 hours under an inert nitrogen atmosphere.
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Causality: The reaction proceeds via an
mechanism. The nucleophile (N-ethylmethylamine) preferentially attacks the least sterically hindered carbon (C1) of the epoxide. Capping the temperature at 45 °C provides sufficient kinetic energy for the ring-opening while strictly preventing the thermal racemization of the C2 chiral center.
Step 4: Isolation and Purification
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Action: Concentrate the crude mixture in vacuo to remove the ethanol solvent and any unreacted epoxide. Purify the resulting viscous liquid via vacuum fractional distillation (e.g., at 10-15 mmHg).
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Causality: Vacuum distillation lowers the boiling point of the amino alcohol, allowing for purification without subjecting the compound to its atmospheric boiling point (157.8 °C), which could induce thermal degradation or oxidation of the amine.
System Validation and Analytical Characterization
To validate the success of the protocol, the system requires two mandatory analytical checkpoints:
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Regiochemical Validation (
H-NMR): The absence of a secondary methyl doublet shift (which would indicate attack at C2) confirms strict regioselectivity at C1. -
Stereochemical Validation (Chiral HPLC): Analyzing the purified product on a chiral stationary phase must yield an enantiomeric excess (ee) of >99%, validating that the low-temperature protocol successfully prevented racemization.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 231181, 1-[Ethyl(methyl)amino]propan-2-ol." PubChem, [Link].
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World Intellectual Property Organization. "WO2017201161A1 - KRAS G12C INHIBITORS." Patentscope, [Link].
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Alamgeer, M., et al. "Therapeutic blockade of the RAS/MEK/ERK pathway in NSCLC." Current Opinion in Pharmacology, 2013. [Link].
